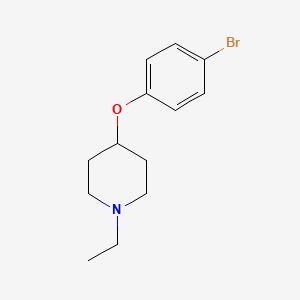
4-(4-Bromophenoxy)-1-ethylpiperidine
Description
4-(4-Bromophenoxy)-1-ethylpiperidine (C₁₁H₁₄BrNO, molar mass 256.14 g/mol) is a brominated piperidine derivative characterized by a 4-bromophenoxy substituent at the 4-position and an ethyl group at the 1-position of the piperidine ring. It exists as a white to light yellow solid (melting point: 43–47°C, boiling point: ~361°C) and is soluble in common organic solvents .
Properties
Molecular Formula |
C13H18BrNO |
|---|---|
Molecular Weight |
284.19 g/mol |
IUPAC Name |
4-(4-bromophenoxy)-1-ethylpiperidine |
InChI |
InChI=1S/C13H18BrNO/c1-2-15-9-7-13(8-10-15)16-12-5-3-11(14)4-6-12/h3-6,13H,2,7-10H2,1H3 |
InChI Key |
GWNZKTVYYUHBAD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)-1-ethylpiperidine typically involves the reaction of 4-bromophenol with 1-ethylpiperidine. The process can be carried out using different methods, including:
-
Nucleophilic Substitution Reaction: : This method involves the reaction of 4-bromophenol with 1-ethylpiperidine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution reaction .
-
Metal-Catalyzed Cross-Coupling Reaction: : Another approach involves the use of metal catalysts such as palladium or copper to facilitate the coupling of 4-bromophenol with 1-ethylpiperidine. This method can provide higher yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to improved efficiency and scalability. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenoxy)-1-ethylpiperidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones
Reduction: Reduced derivatives with hydroxyl or alkyl groups
Substitution: Substituted products with various functional groups depending on the nucleophile used
Scientific Research Applications
4-(4-Bromophenoxy)-1-ethylpiperidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(4-Bromophenoxy)-1-ethylpiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Key Functional Groups | Applications |
|---|---|---|---|---|---|
| This compound | C₁₁H₁₄BrNO | 256.14 | 361 | Bromophenoxy, ethylpiperidine | Pharmaceutical intermediate |
| 1-(1-(4-Bromophenyl)ethyl)-4-TBS-piperidine | C₁₉H₃₂BrNOSi | 398.45 | 396.5 (predicted) | Bromophenyl, silyl ether | Protecting-group chemistry |
| 4-(4-Fluorophenyl)-4-hydroxy piperidine | C₁₁H₁₂FNO | 193.22 | N/A | Fluorophenyl, hydroxyl | CNS drug intermediate |
| 1-Ethylpiperazine | C₆H₁₄N₂ | 114.19 | 157 | Piperazine, ethyl | Surfactant precursor |
| 4-(4-Methoxyphenyl)piperidine | C₁₂H₁₇NO | 207.29 | N/A | Methoxyphenyl | Receptor ligand studies |
Research Findings and Key Differences
- Electronic Effects: Bromine’s electron-withdrawing nature in this compound enhances stability in electrophilic reactions compared to methoxy or fluorine substituents .
- Steric Effects : Bulky substituents like TBS in 1-(1-(4-bromophenyl)ethyl)-4-TBS-piperidine hinder nucleophilic attack, whereas the ethyl group in the target compound balances steric bulk and reactivity .
- Synthetic Utility: Iron-catalyzed cross-coupling methods (e.g., for tetrahydropyran derivatives) are adaptable for synthesizing bromophenoxy-containing compounds, though yields vary (39–88%) .
- Biological Relevance : Piperidine cores with brominated aromatic groups (e.g., ’s diphenylpiperidine) show enhanced bioactivity in antimicrobial and anticancer studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


